molecular formula C14H24ClN5 B1390296 N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride CAS No. 1185304-20-4

N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B1390296
CAS No.: 1185304-20-4
M. Wt: 297.83 g/mol
InChI Key: MUSKMYFQOCONNK-UHFFFAOYSA-N
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Description

N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride is a complex organic compound featuring a pyrido[4,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents like xylene and bases such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine derivatives with additional functional groups .

Scientific Research Applications

N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific structural features and the presence of both piperidine and pyrido[4,3-d]pyrimidine moieties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N,6-dimethyl-2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5.ClH/c1-15-14-11-9-19(2)8-5-12(11)17-13(18-14)10-3-6-16-7-4-10;/h10,16H,3-9H2,1-2H3,(H,15,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSKMYFQOCONNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1CN(CC2)C)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 2
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 3
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 4
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride

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